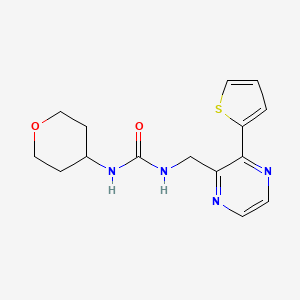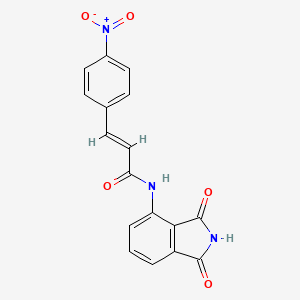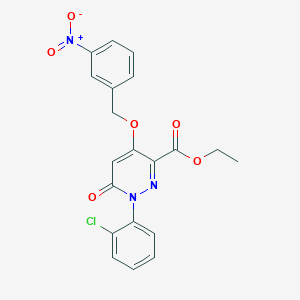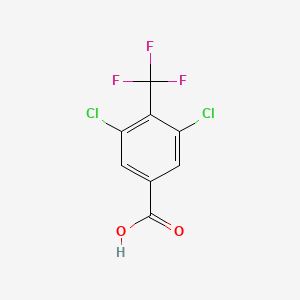methanone CAS No. 1114651-37-4](/img/structure/B2424407.png)
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as pyrazoline derivatives, are known to have a wide range of biological and pharmacological activities . They are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a heterocyclic ring structure, which is a key feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific substituents present on the molecule. These reactions often involve the formation or breaking of the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Computational Studies
- The compound has been involved in research focusing on the synthesis of benzothiazines. In a study by Preet and Cannoo (2015), 1,4-benzothiazines were synthesized from 1,3-benzothiazolium cations and α-haloketones under ultrasonication, employing 5% sodium hydroxide. Computational studies, including density functional theory (DFT), were used to optimize geometry and correlate experimental and calculated values of bond parameters and NMR chemical shifts (Preet & Cannoo, 2015).
Antioxidant Properties
- Research has been conducted on derivatives of similar compounds for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives with bromine and analyzed their radical scavenging and antioxidant activities, comparing them to standard antioxidants like BHA and BHT (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimycobacterial Activity
- Fluorinated benzothiazolo imidazole compounds, similar to the compound , were studied for their antimycobacterial activity by Sathe et al. (2011). These compounds showed promising anti-microbial properties, which highlights the potential of related compounds in antimicrobial research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Molecular Docking and DFT Studies
- Shahana and Yardily (2020) conducted studies on related compounds, focusing on structural optimization and theoretical vibrational spectra using density functional theory. These studies included molecular docking to understand the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Cytotoxicity Testing
- Compounds related to 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-chlorophenyl)methanone have been synthesized and tested for cytotoxicity. Studies like those conducted by Công et al. (2020) on 2-aroylbenzofuran-3-ols offer insights into the potential cytotoxic effects of similar compounds (Công et al., 2020).
Crystal Structure and Conformational Analysis
- Research also includes the crystal structure and conformational analysis of similar compounds. For instance, studies by Huang et al. (2021) involved the analysis of molecular structures using X-ray diffraction and DFT, contributing to the understanding of physicochemical properties (Huang et al., 2021).
Clathrate Formation
- The role of edge-to-face interaction in clathrate formation involving benzothiazinone derivatives was explored by Eto et al. (2011). Such interactions are critical in the formation of inclusion complexes, offering insights into molecular interactions and host-guest chemistry (Eto et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
- Lakshminarayana et al. (2018) conducted molecular docking and Hirshfeld surface analysis on related compounds, offering insights into anti-cancer properties and intermolecular interactions (Lakshminarayana et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClFNO3S/c22-14-2-1-3-17(10-14)25-12-20(21(26)13-4-6-15(23)7-5-13)29(27,28)19-9-8-16(24)11-18(19)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZOSIRTKYZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)


![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)
